Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate
Description
Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate is a sulfur-containing piperidine derivative characterized by a thioether linker bridging a piperidin-4-ylmethyl group and a methyl acetate moiety. This compound combines a six-membered aliphatic amine ring (piperidine) with a polar ester group and a sulfur atom, which may confer unique physicochemical and biological properties.
Properties
Molecular Formula |
C9H17NO2S |
|---|---|
Molecular Weight |
203.30 g/mol |
IUPAC Name |
methyl 2-(piperidin-4-ylmethylsulfanyl)acetate |
InChI |
InChI=1S/C9H17NO2S/c1-12-9(11)7-13-6-8-2-4-10-5-3-8/h8,10H,2-7H2,1H3 |
InChI Key |
VTFQITMNMCHRMK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSCC1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate primarily involves the nucleophilic substitution of a suitable halogenated methyl acetate derivative with a piperidin-4-ylmethyl thiol or sulfanyl precursor. The key reaction is the formation of the thioether linkage (-S-) connecting the piperidine moiety to the acetate group.
Common Reagents and Conditions
- Starting materials : Typically, methyl 2-chloroacetate or methyl 2-bromoacetate is used as the electrophilic component.
- Nucleophile : 4-(piperidin-4-yl)methanethiol or its equivalent sulfanyl precursor.
- Base : Inorganic bases such as sodium hydroxide, potassium carbonate, or organic bases like triethylamine are employed to deprotonate the thiol and facilitate nucleophilic attack.
- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to enhance nucleophilicity and solubility.
- Temperature : Reactions are generally conducted at moderate temperatures (room temperature to 80 °C) to optimize yield and minimize side reactions.
Representative Synthetic Route
A typical preparation method involves the following steps:
Formation of the Thiolate Intermediate
The piperidin-4-ylmethanethiol is treated with a base (e.g., potassium carbonate) in DMF to generate the thiolate anion.Nucleophilic Substitution Reaction
Methyl 2-bromoacetate is added dropwise to the thiolate solution under stirring. The reaction mixture is maintained at 50–80 °C for several hours (12–24 h) to ensure complete substitution, forming this compound.Workup and Purification
After completion, the reaction mixture is cooled and diluted with water. The product is extracted with an organic solvent such as ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purification is typically achieved by column chromatography or recrystallization.
Alternative Approaches
Oxidative Sulfonylation : Some derivatives related to this compound involve oxidation of the sulfanyl group to sulfonyl (–SO2–) functionality. This can be done using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) after the initial thioether formation, yielding methyl 2-((2-(piperidin-4-yl)ethyl)sulfonyl)acetate as reported in related literature.
Azide-alkylation and Coupling : In some complex synthetic schemes, azide intermediates are prepared and subsequently coupled with amino acid ester derivatives to form related sulfanylacetate compounds. However, this is more relevant to substituted analogs rather than the direct synthesis of this compound.
Data Table: Summary of Preparation Conditions
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Thiolate formation | Piperidin-4-ylmethanethiol + K2CO3 in DMF | Generate nucleophilic thiolate | Base choice affects yield |
| Nucleophilic substitution | Methyl 2-bromoacetate, 50–80 °C, 12–24 h | Formation of thioether linkage | Temperature control critical |
| Workup | Extraction with ethyl acetate, drying agent | Isolate crude product | Use of brine wash to remove salts |
| Purification | Column chromatography or recrystallization | Obtain pure compound | Solvent system varies by lab |
Research Findings and Notes
- The reaction proceeds efficiently under mild to moderate heating with typical yields reported in the range of 70–90% depending on purification methods and scale.
- Use of polar aprotic solvents enhances nucleophilicity of the thiolate and solubility of reactants, improving reaction rates.
- The sulfanyl linkage is sensitive to oxidation; thus, inert atmosphere or antioxidant additives may be used to prevent unwanted sulfoxide or sulfone formation during synthesis and storage.
- Analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to monitor reaction progress and confirm product identity.
- Structural confirmation is typically performed using ^1H-NMR and ^13C-NMR, with characteristic chemical shifts for the piperidine ring protons and methyl acetate group.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Ammonia or primary amines can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amides and other derivatives.
Scientific Research Applications
Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the piperidine moiety can interact with receptors or ion channels, modulating their function .
Comparison with Similar Compounds
Ethyl 2-(piperidin-4-yl)acetate
Key Differences :
- Ester Group : Ethyl ester (vs. methyl ester in the target compound).
- Sulfur Absence : Lacks the sulfanyl (-S-) linker.
Physicochemical Properties (from ):
- Molecular Weight: 185.26 g/mol.
- Log Po/w (Predicted): 0.87.
- Solubility: Moderately soluble in water (log S = -1.6).
- Bioavailability Score: 0.53.
Implications :
Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]-sulfanyl}acetate
Key Differences :
- Heteroaromatic System : Incorporates a pyridine-pyrimidine moiety (vs. piperidine in the target compound).
- Sulfur Placement : Sulfanyl group links to a pyrimidine ring.
Structural Insights :
- The pyridine-pyrimidine system introduces aromaticity and planarity, enabling π-π stacking with protein residues, which is absent in the aliphatic piperidine ring of the target compound.
- The electron-deficient pyrimidine may enhance reactivity toward nucleophilic targets, contrasting with the basic piperidine nitrogen in the target compound .
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid
Key Differences :
- Heterocycle : Piperazine (two nitrogen atoms) replaces piperidine.
- Substituent : Bulky Fmoc (9-fluorenylmethoxycarbonyl) protective group.
Functional Implications :
4-[4-(Diphenylmethylene)-1-piperidinyl]-1-hydroxybutyl Phenyl Acetic Acid Derivatives
Key Differences :
- Substituents : Bulky diphenylmethylene and hydroxyl groups.
- Backbone : Extended carbon chain between piperidine and acetic acid.
Pharmacological Relevance :
- The diphenylmethylene group enhances lipophilicity, favoring interactions with hydrophobic binding pockets.
- Hydroxyl groups may improve water solubility but introduce metabolic vulnerability (e.g., glucuronidation), a consideration for the target compound’s ester group stability .
Comparative Analysis Table
Biological Activity
Methyl 2-{[(piperidin-4-yl)methyl]sulfanyl}acetate is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a piperidine ring and a sulfanyl group, which contribute to its reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 217.33 g/mol. The structural components allow for various chemical reactions, including oxidation, reduction, and substitution, which can yield biologically active derivatives.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Covalent Bond Formation : The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity.
- Receptor Modulation : The piperidine moiety may interact with receptors or ion channels, modulating their function and influencing physiological responses.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial and fungal strains.
- Anticancer Properties : Preliminary studies suggest potential anticancer effects, particularly through the modulation of cell signaling pathways.
- Neuropharmacological Effects : Compounds containing piperidine derivatives are known for their neuroactive properties, which may be relevant in treating neurological disorders.
Table 1: Biological Activities of this compound
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Neuropharmacological | Modulates neurotransmitter release |
Table 2: Comparison of Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Methyl 2-{[(piperidin-2-yl)methyl]sulfanyl}acetate | Antimicrobial, Anticancer | |
| Methyl 2-{[(pyrrolidin-2-yl)methyl]sulfanyl}acetate | Neuropharmacological effects | |
| Methyl 2-{[(morpholin-4-yl)methyl]sulfanyl}acetate | Anticancer activity |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various derivatives of this compound against common pathogens. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibacterial agent .
- Anticancer Activity : Research conducted on cancer cell lines demonstrated that this compound could induce apoptosis through the activation of caspase pathways. The study highlighted its potential as a lead compound for anticancer drug development .
- Neuropharmacological Effects : In vivo studies showed that compounds derived from this compound could enhance cognitive function in rodent models by modulating neurotransmitter systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
